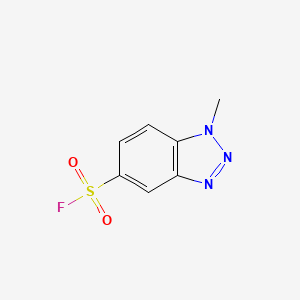
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a type of heterocyclic compound. The quinolinone is substituted with a piperidine ring, which is another type of heterocycle. The piperidine ring is further substituted with two methyl groups. The quinolinone is also substituted with a tosyl group and a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the quinolinone and piperidine rings will introduce rigidity into the structure, while the various substituents will influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the quinolinone and piperidine rings, as well as the various substituents, will influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Excretion Study
Research on similar quinoline derivatives has been conducted for their potential in treating stable angina and atrial fibrillation. A study identified various metabolites of a related compound, highlighting its renal and hepatic excretion mechanisms, which can be relevant for understanding the metabolism of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one (Umehara et al., 2009).
Antibacterial Activity
A series of related quinoline compounds were synthesized and evaluated for their antibacterial activity against different bacterial strains, providing insights into potential applications of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in antimicrobial research (Sharma & Jain, 2008).
Synthesis and Antibacterial Evaluation
Further studies on the synthesis and antibacterial activity of quinoline derivatives could provide a framework for exploring the potential of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in similar contexts (Egawa et al., 1984).
Chemical Reactions and Synthesis Processes
Studies on the reactions of N-aminoquinolones with ketones provide an understanding of chemical synthesis methods, which could be applicable to the compound (Chupakhin et al., 1992).
Broad Antibacterial Agent
Research on similar compounds has demonstrated broad antibacterial activity, suggesting potential applications of 7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one in developing new antibacterial agents (Goueffon et al., 1981).
Antibacterial Efficacy Against Various Pathogens
Further studies on related quinoline derivatives exhibiting high broad-spectrum antibacterial activities provide a basis for exploring similar applications for the compound (Stefancich et al., 1985).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-8-6-16(2)7-9-19)25(29)20-11-21(26)23(12-22(20)27)28-13-17(3)10-18(4)14-28/h6-9,11-12,15,17-18H,5,10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINSMNIDXFBGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

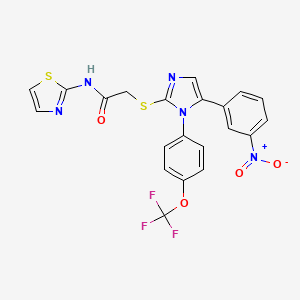
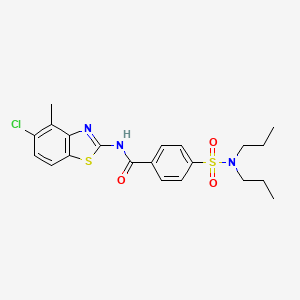
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2447669.png)
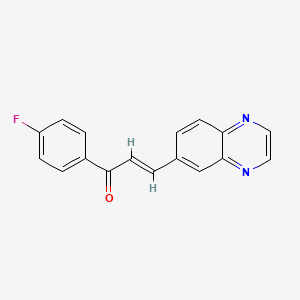
![3-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2447672.png)

![5-Methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2447674.png)
![2-Chloro-6-(methylthio)benzo[d]thiazole](/img/structure/B2447679.png)
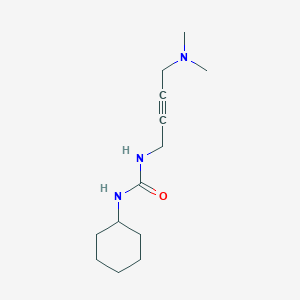
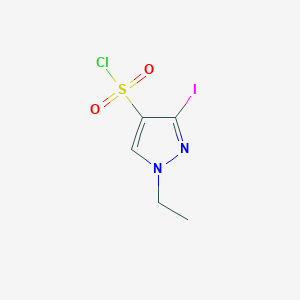

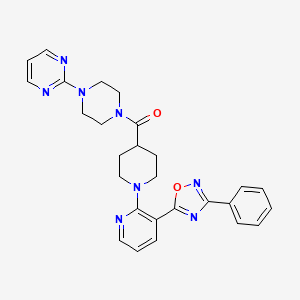
![N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2447687.png)
